2-(3-Tert-butylphenoxy)butanoic acid

Descripción general

Descripción

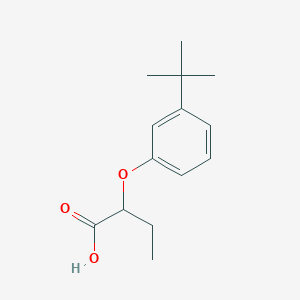

2-(3-Tert-butylphenoxy)butanoic acid is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the 3-position and a butanoic acid moiety attached via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The compound can be synthesized through the esterification of 3-tert-butylphenol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid.

Williamson Ether Synthesis: Another method involves the reaction of 3-tert-butylphenol with butyl bromide or chloride in the presence of a strong base like sodium hydride (NaH) to form the ether linkage.

Industrial Production Methods: Industrial production typically involves large-scale esterification or ether synthesis reactions, often using continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The ether linkage can be cleaved using acidic conditions or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Hydrobromic acid (HBr) for cleavage of the ether linkage.

Major Products Formed:

Oxidation: Nitro derivatives, halogenated phenols.

Reduction: Butyl alcohol derivatives.

Substitution: Phenol derivatives and butyl halides.

Aplicaciones Científicas De Investigación

2-(3-Tert-butylphenoxy)butanoic acid has various applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antioxidant agents.

Industry: It is used in the manufacture of specialty chemicals and materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 2-(3-Tert-butylphenoxy)butanoic acid exerts its effects depends on its specific application. For example, in antioxidant applications, it may act by scavenging free radicals, thereby preventing oxidative damage to cells. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

2-(3-Tert-butylphenoxy)acetic acid: Similar structure but with a shorter carbon chain.

2-(3-Tert-butylphenoxy)propanoic acid: Similar structure but with a different alkyl chain length.

2-Tert-butylphenol: A related compound without the carboxylic acid group.

Uniqueness: 2-(3-Tert-butylphenoxy)butanoic acid is unique due to its combination of the tert-butyl group and the butanoic acid moiety, which imparts specific chemical and physical properties that are not found in its related compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-(3-Tert-butylphenoxy)butanoic acid (CAS No. 1157985-51-7) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a butanoic acid moiety linked to a tert-butylphenoxy group. Its molecular formula is , with a molecular weight of 236.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : This compound may interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For example, it could influence enzymes related to lipid metabolism and detoxification processes.

- Cell Signaling Modulation : It has been suggested that this compound can modulate cell signaling pathways, particularly those involved in inflammation and cell proliferation. This modulation may occur through the alteration of transcription factors or epigenetic modifications.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Cytotoxicity : In certain concentrations, this compound has demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

A review of recent studies highlights the biological relevance of this compound:

-

Cell Culture Studies : In vitro experiments have shown that treatment with this compound leads to a decrease in cell viability in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Observations MCF-7 (Breast Cancer) 15 Significant reduction in viability HeLa (Cervical Cancer) 20 Induction of apoptosis observed - Animal Models : In vivo studies using rodent models have indicated that administration of this compound can lead to reduced tumor growth rates compared to control groups.

- Mechanistic Insights : Research has demonstrated that the compound can inhibit the NF-kB signaling pathway, which is crucial for inflammation and cancer progression. This inhibition was confirmed through Western blot analysis showing decreased levels of phosphorylated NF-kB.

Toxicological Considerations

While the biological activity appears promising, it is essential to consider the toxicological profile of this compound:

- Dosage Dependency : The effects observed are often dose-dependent, with low doses exhibiting beneficial effects while higher doses may lead to toxicity.

- Long-term Exposure : Studies on chronic exposure have shown potential adverse effects on liver function, necessitating further investigation into safety profiles.

Propiedades

IUPAC Name |

2-(3-tert-butylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-7-10(9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUZSIUXDWNRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.